1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea is a heterocyclic compound that combines the structural features of furan, quinoline, and thiourea. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The presence of the furan and quinoline rings in its structure contributes to its biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea typically involves the reaction of furan-2-ylmethylamine with quinoline-3-isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death. In the case of its antimicrobial activity, it may inhibit the synthesis of essential biomolecules in bacteria or fungi. For its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with potential antimicrobial and anticancer properties.
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea: Known for its broad-spectrum antimicrobial activity.
Uniqueness
1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea is unique due to the combination of the furan, quinoline, and thiourea moieties in its structure. This unique combination contributes to its diverse biological activities and makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c20-15(17-10-13-5-3-7-19-13)18-12-8-11-4-1-2-6-14(11)16-9-12/h1-9H,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGBQMVZFUZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=S)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.